Cas no 944936-49-6 (1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide)
1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide
- N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
- A-6732
- I02-4684
- 1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide
- DTXSID40640141
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acidmethoxy-methyl-amide
- 944936-49-6
- AKOS015852618
- MFCD09763663
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide, AldrichCPR
- FT-0678339
- 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLICACIDMETHOXY-METHYL-AMIDE
- DB-029490
-
- MDL: MFCD09763663
- Inchi: 1S/C10H11N3O2/c1-13(15-2)10(14)8-5-7-3-4-11-9(7)12-6-8/h3-6H,1-2H3,(H,11,12)
- InChI Key: HGYNJNSMXQICAI-UHFFFAOYSA-N
- SMILES: O(C)N(C)C(C1=CN=C2C(C=CN2)=C1)=O
Computed Properties
- Exact Mass: 205.08500
- Monoisotopic Mass: 205.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2A^2
- XLogP3: 0.8
Experimental Properties
- Density: 1.309
- Refractive Index: 1.643
- PSA: 58.22000
- LogP: 1.19630
1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 026238-100mg |
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acidmethoxy-methyl-amide |
944936-49-6 | 100mg |
$237.00 | 2023-09-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000942-1G |
1H-Pyrrolo2,3-bpyridine-5-carboxylic acid methoxy-methyl-amide |
944936-49-6 | Aldrich | 1G |
8257.89 | 2021-05-17 | |
| abcr | AB263439-1 g |
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide |
944936-49-6 | 1 g |
€891.00 | 2023-07-20 | ||
| TRC | P987630-10mg |
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid methoxy-methyl-amide |
944936-49-6 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P987630-50mg |
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid methoxy-methyl-amide |
944936-49-6 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P987630-100mg |
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid methoxy-methyl-amide |
944936-49-6 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Chemenu | CM590276-1g |
N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
944936-49-6 | 95%+ | 1g |
$392 | 2024-07-19 | |
| Chemenu | CM590276-5g |
N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
944936-49-6 | 95%+ | 5g |
$1568 | 2024-07-19 | |
| Chemenu | CM590276-25g |
N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
944936-49-6 | 95%+ | 25g |
$4704 | 2024-07-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-304214-100mg |
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acidmethoxy-methyl-amide, |
944936-49-6 | 100mg |
¥2542.00 | 2023-09-05 |
1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide Suppliers
1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Additional information on 1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide: A Promising Scaffold in Medicinal Chemistry
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide, with the chemical identifier CAS No. 944936-49-6, represents a novel class of heterocyclic compounds that have garnered significant attention in recent years due to their unique structural features and potential therapeutic applications. This molecule belongs to the broader family of pyrrolopyridine derivatives, which are characterized by the fusion of a pyrrole ring with a pyridine ring, creating a rigid, planar scaffold with potential for diverse functionalization. The methoxy-methyl-amide functional group at the 5-position of the pyridine ring is a key structural element that modulates the molecule's physicochemical properties and biological activity.
The 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide structure is particularly intriguing due to its ability to engage in multiple molecular interactions. The pyrrole ring, with its electron-rich nature, can participate in hydrogen bonding and π-π stacking interactions, while the pyridine ring provides a hydrophobic environment. The methoxy-methyl-amide group introduces polar functionality, which may influence the molecule's solubility and membrane permeability. Recent studies have highlighted the importance of such structural features in optimizing drug-like properties, including oral bioavailability and metabolic stability.
Advances in computational chemistry have enabled researchers to predict the behavior of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide in various biological contexts. Molecular docking simulations have revealed that this compound can bind to multiple protein targets, including kinases and G-protein coupled receptors (GPCRs). For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the methoxy-methyl-amide group enhances the binding affinity of the molecule to the ERK1/2 kinase by forming hydrogen bonds with key residues in the active site. This finding underscores the importance of functional group optimization in drug design.
Experimental evidence further supports the therapeutic potential of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide. In vitro assays have shown that this compound exhibits selective inhibition of pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound significantly reduced the expression of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated cells, highlighting its anti-inflammatory properties. These findings align with the growing interest in targeting inflammatory pathways for the treatment of chronic diseases.
The methoxy-methyl-amide functional group also plays a critical role in modulating the pharmacokinetic profile of the compound. A 2024 study in Drug Metabolism and Disposition investigated the metabolism of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide in rat liver microsomes and found that the molecule undergoes minimal metabolic degradation, which may contribute to its prolonged half-life in vivo. This property is particularly valuable for the development of long-acting therapeutics.
Recent advances in synthetic chemistry have enabled the efficient preparation of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide. A 2023 paper in Organic Letters described a novel multistep synthesis involving the formation of a pyrrolopyridine core through a [3+2] cycloaddition reaction, followed by the introduction of the methoxy-methyl-amide group via a selective amidation reaction. This synthetic route provides a scalable method for the production of the compound, which is essential for its transition from laboratory research to preclinical and clinical development.
Despite its promising properties, the 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide scaffold is not without challenges. One area of ongoing research is the optimization of its selectivity profile. While the compound shows efficacy in targeting specific pathways, there is a need to minimize off-target effects. A 2023 study in ACS Chemical Biology explored the use of structure-based drug design to improve the selectivity of the molecule for ERK1/2 kinase over other kinases, demonstrating the potential of computational approaches in this context.
The methoxy-methyl-amide group also presents opportunities for further functionalization. Researchers are investigating the introduction of additional polar groups or the modification of the pyridine ring to enhance the molecule's interactions with specific protein targets. For example, a 2024 study in Chemical Science reported the synthesis of a 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide derivative with an appended fluorine atom, which significantly improved its binding affinity to a particular GPCR. This highlights the potential of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide as a versatile scaffold for the development of targeted therapeutics.
In conclusion, 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide is a promising compound with a unique structure that offers multiple opportunities for therapeutic application. Its ability to engage in diverse molecular interactions, combined with the tunable properties of the methoxy-methyl-amide group, makes it a valuable scaffold for drug discovery. As research in this area continues to evolve, it is anticipated that 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide will play an increasingly important role in the development of novel therapeutics for a wide range of diseases.
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